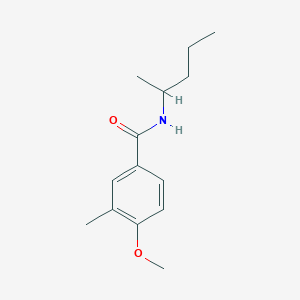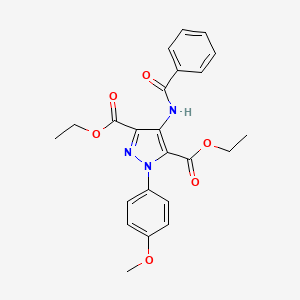
4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Übersicht
Beschreibung
4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as PBTZ169, is a synthetic compound that has been extensively studied for its potential as an anti-tuberculosis drug. It belongs to the thiazole family of compounds and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to target multiple pathways involved in the survival and replication of Mycobacterium tuberculosis. 4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to inhibit the synthesis of mycobacterial cell wall components, disrupt iron metabolism, and inhibit the activity of enzymes involved in energy metabolism.
Biochemical and Physiological Effects:
4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an anti-tuberculosis drug. It has also been shown to have good pharmacokinetic properties, with high levels of distribution in the lungs, where tuberculosis infection is typically localized.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in lab experiments is its potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in combination with other anti-tuberculosis drugs.
Zukünftige Richtungen
Future research on 4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide should focus on optimizing its use in combination with other anti-tuberculosis drugs, as well as investigating its potential as a treatment for other bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide and to identify any potential drug interactions or side effects.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential as an anti-tuberculosis drug. It has shown potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. 4-methyl-N-propyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has also been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, making it a promising candidate for future tuberculosis treatment regimens.
Eigenschaften
IUPAC Name |
4-methyl-N-propyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-6-15-12(17)11-9(2)16-13(18-11)10-5-4-7-14-8-10/h4-5,7-8H,3,6H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKYWPLPIRZDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-propyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-[({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4777439.png)

![1-phenyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777448.png)
![2-({[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4777449.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4777451.png)
![N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4777465.png)
![methyl 1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4777473.png)
![N-{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(1H-indazol-1-yl)-1-propanamine](/img/structure/B4777483.png)

![N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4777492.png)
![3,5-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B4777503.png)
![5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4777511.png)
![N-1,3-benzodioxol-5-yl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4777512.png)